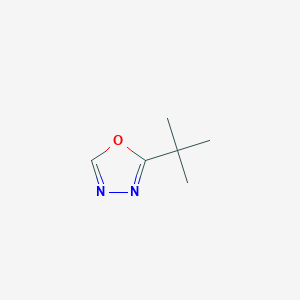

2-Tert-butyl-1,3,4-oxadiazole

描述

2-Tert-butyl-1,3,4-oxadiazole is a heterocyclic compound featuring a five-membered oxadiazole ring substituted at the 2-position with a bulky tert-butyl group. The oxadiazole scaffold is renowned for its stability, aromaticity, and versatility in medicinal and materials chemistry. This compound has been synthesized via nucleophilic aromatic substitution routes, leveraging tert-butyl-containing precursors to achieve regioselective functionalization . Its structural and electronic properties make it a candidate for applications ranging from pharmaceuticals to organic electronics.

属性

IUPAC Name |

2-tert-butyl-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O/c1-6(2,3)5-8-7-4-9-5/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SETCKKFZFOFBSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20464983 | |

| Record name | 2-tert-butyl-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20464983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

251540-53-1 | |

| Record name | 2-tert-butyl-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20464983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-tert-butyl-1,3,4-oxadiazole typically involves the dehydrative cyclization of hydrazides or semicarbazides. One common method is the reaction of tert-butylamidoxime with carboxylic acids or their derivatives in the presence of dehydrating agents such as phosphorus oxychloride (POCl3) . The reaction conditions often require heating in an inert solvent to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The choice of solvents and reagents is crucial to ensure scalability and cost-effectiveness .

化学反应分析

Types of Reactions: 2-Tert-butyl-1,3,4-oxadiazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxadiazole N-oxides.

Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the oxadiazole ring.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.

Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride.

Substitution: Halogenating agents, alkylating agents, and nucleophiles under appropriate conditions.

Major Products: The major products formed from these reactions include various substituted oxadiazoles, which can exhibit different chemical and biological properties .

科学研究应用

Scientific Research Applications

2-Tert-butyl-1,3,4-oxadiazole has been studied for its potential applications across various scientific domains:

Chemistry

- Building Block for Synthesis : It serves as a precursor for synthesizing more complex heterocyclic compounds. Its versatility allows chemists to modify the oxadiazole ring to create derivatives with enhanced properties .

Biology

-

Biological Activity : The compound exhibits a range of biological activities including anti-inflammatory, antibacterial, and anticancer effects. Research indicates that derivatives of oxadiazoles can inhibit various cellular processes and enzyme activities .

Biological Activity Effect Anticancer Inhibits cancer cell proliferation Antibacterial Effective against Gram-positive bacteria Antioxidant Scavenges free radicals

Medicine

- Therapeutic Potential : Studies have shown that this compound derivatives can serve as potential antitumor agents. For instance, certain derivatives demonstrated significant activity against various cancer cell lines .

Industrial Applications

- Material Science : The compound is utilized in developing materials with specific electronic properties such as organic light-emitting diodes (OLEDs) and corrosion inhibitors. Its chemical structure allows it to interact favorably with other materials in these applications .

Case Study 1: Anticancer Activity

A study explored the anticancer potential of several oxadiazole derivatives, including this compound. Results indicated that these compounds could inhibit the growth of cancer cells by inducing apoptosis through modulation of signaling pathways .

Case Study 2: Antibacterial Efficacy

Research on modified oxadiazole compounds revealed that they could effectively target bacterial pathogens such as Clostridioides difficile and multidrug-resistant Enterococcus faecium. These findings highlight the potential for developing new antimicrobial agents based on oxadiazole structures .

作用机制

The mechanism of action of 2-tert-butyl-1,3,4-oxadiazole involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes and receptors, leading to its biological effects. The compound’s structure allows it to act as a bioisostere for amides and esters, enhancing its stability and activity in biological systems .

相似化合物的比较

Structural and Electronic Properties

Key Features:

- Steric Effects : The tert-butyl group introduces significant steric hindrance compared to smaller substituents (e.g., methyl, phenyl). This reduces rotational freedom and may stabilize specific conformations, as seen in analogous oxadiazoles where substituent angles (e.g., phenyl ring inclination at 12.6°) influence molecular geometry .

- Electronic Effects : The tert-butyl group is electron-donating via hyperconjugation, contrasting with electron-withdrawing groups (e.g., sulfonyl, nitro) in other derivatives. This impacts charge distribution and reactivity .

Table 1: Structural Comparison of Selected 1,3,4-Oxadiazole Derivatives

Antimicrobial Activity:

- 2-Tert-butyl derivatives: Limited direct data, but tert-butyl groups in benzotriazoles show enhanced biofilm inhibition (patent data, ). Analogous oxadiazoles with bulky groups exhibit moderate antimicrobial activity due to membrane penetration trade-offs .

- 2-Amino-5-arylhalide derivatives: Superior activity against Staphylococcus aureus (MIC: 8–16 µg/mL) compared to non-halogenated analogs, attributed to halogen-mediated target interactions .

- 5-Sulfonyl derivatives : Potent antifungal activity against Gibberella zeae (EC₅₀: 2.5 µM), outperforming hymexazol .

Anticancer Activity:

- Benzothiazole-oxadiazole conjugates : IC₅₀ values of 1.8–4.5 µM against MCF-7 cells, driven by aromatic activating groups (e.g., hydroxyl, methyl) .

- Tert-butyl analogs : Bulky substituents may reduce cytotoxicity compared to planar conjugates, as seen in carbazole-oxadiazole hybrids lacking tert-butyl groups (IC₅₀: <2 µM) .

Physicochemical Properties

- Solubility: The tert-butyl group increases hydrophobicity, limiting aqueous solubility but enhancing membrane permeability. This contrasts with sulfonyl or amino derivatives, which exhibit higher polarity .

- Stability : Oxadiazoles with tert-butyl substituents show thermal stability up to 250°C, advantageous for material science applications .

生物活性

2-Tert-butyl-1,3,4-oxadiazole is a compound that has garnered attention for its diverse biological activities. This article reviews its biochemical properties, mechanisms of action, and potential applications in medicine and industry.

Overview of this compound

This compound is a member of the oxadiazole family, which is known for a variety of biological activities including antimicrobial, anticancer, and antioxidant effects. The presence of the tert-butyl group imparts unique steric and electronic properties that influence its reactivity and biological interactions.

Target Interactions

The biological activity of this compound is primarily attributed to its interactions with various biomolecules. It has been shown to bind to enzymes such as cytochrome P450 and other oxidoreductases through hydrogen bonding and hydrophobic interactions. This binding can either inhibit or activate the enzyme's catalytic activity depending on the context.

Cellular Effects

This compound influences several cellular processes:

- Gene Expression: It can modulate transcription factors that alter the expression of genes involved in cell growth and apoptosis.

- Metabolic Pathways: By affecting key enzymes, it impacts cellular energy production and biosynthesis.

- Subcellular Localization: Its localization within different cellular compartments (cytoplasm, nucleus, mitochondria) affects its functional interactions with biomolecules.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties:

- In vitro Studies: It has been tested against various cancer cell lines such as MCF-7 (breast cancer) and HEPG2 (liver cancer), showing significant cytotoxic effects. For example, one study reported an IC50 value of 1.18 µM against HEPG2 cells .

- Mechanism of Action: The compound induces apoptosis in cancer cells by activating caspase pathways and increasing p53 expression levels .

Antimicrobial Activity

The compound also displays antimicrobial properties:

- Activity Against Pathogens: It has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium, with a minimum inhibitory concentration (MIC) comparable to traditional antibiotics .

- Potential for Drug Development: The modification of oxadiazole derivatives has led to compounds with improved bioavailability and reduced resistance profiles against pathogens like Clostridioides difficile .

Antioxidant Properties

Preliminary studies suggest that this compound may possess antioxidant activity, which could be beneficial in reducing oxidative stress in cells.

Research Findings

A summary of key findings related to the biological activity of this compound is presented in Table 1.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Antitumor Effects : A study demonstrated that derivatives based on this compound showed significant cytotoxicity against multiple cancer cell lines and induced apoptosis through specific molecular pathways .

- Antibacterial Applications : Research focused on modifying oxadiazole derivatives for enhanced antibacterial activity against resistant strains indicated promising results in vitro .

常见问题

Q. What are the standard synthetic routes for 2-tert-butyl-1,3,4-oxadiazole, and what reaction conditions are critical for optimizing yield?

The synthesis of this compound typically involves cyclization reactions of acylhydrazides or thiosemicarbazides under oxidative conditions. Key steps include:

- Cyclization via dehydrating agents : Use of POCl₃ or H₂SO₄ to promote intramolecular cyclization of tert-butyl-substituted precursors.

- Substitution reactions : Introducing the tert-butyl group via nucleophilic substitution or Suzuki coupling for regioselective functionalization .

- Temperature control : Reactions often require refluxing in anhydrous solvents (e.g., toluene or DMF) to avoid side products. Critical parameters : pH (acidic conditions favor cyclization), solvent polarity, and reaction time (Table 1).

| Reaction Step | Conditions | Yield Range |

|---|---|---|

| Cyclization | POCl₃, 80–100°C, 6–8 hrs | 60–75% |

| Tert-butyl substitution | K₂CO₃, DMF, 120°C, 12 hrs | 50–65% |

Q. How are 1,3,4-oxadiazole derivatives characterized structurally?

Structural elucidation employs:

- NMR spectroscopy : ¹H and ¹³C NMR distinguish oxadiazole protons (δ 8.5–9.0 ppm) and tert-butyl carbons (δ 25–30 ppm).

- FTIR : C=N stretching (1600–1650 cm⁻¹) and C-O-C vibrations (1200–1250 cm⁻¹) confirm the oxadiazole core.

- X-ray crystallography : Resolves CH⋯N and CH⋯π interactions, critical for understanding solid-state packing and reactivity .

Advanced Research Questions

Q. How does the tert-butyl group influence the electronic and steric properties of 1,3,4-oxadiazole derivatives in biological systems?

The tert-butyl group:

- Enhances lipophilicity : Improves membrane permeability, as observed in derivatives with logP values >3.0.

- Induces steric hindrance : Reduces enzymatic degradation, enhancing pharmacokinetic stability (e.g., in Src kinase inhibitors) .

- Modulates electronic effects : Electron-donating tert-butyl groups increase electron density on the oxadiazole ring, altering binding affinities to biological targets .

Q. How can contradictory bioactivity data for this compound derivatives across studies be resolved?

Contradictions often arise from:

- Assay variability : Differences in bacterial strains (e.g., S. aureus vs. E. coli) or cancer cell lines (MCF-7 vs. HeLa).

- Structural isomerism : Positional isomerism in substituents (e.g., meta vs. para substitution) significantly impacts activity . Resolution strategies :

- Standardize assays using reference compounds (e.g., amoxicillin for antibacterial studies).

- Perform computational docking to validate binding modes against target proteins (e.g., LOX enzymes or Src kinase) .

Q. What computational methods are effective in predicting the optoelectronic properties of this compound derivatives?

- DFT/TD-DFT : Calculates HOMO-LUMO gaps, polarizability, and hyperpolarizability for nonlinear optical (NLO) applications.

- Molecular dynamics (MD) : Simulates interactions with biological membranes or proteins (e.g., ZIF-8 nanoparticles for drug delivery) .

- ADMET prediction : Tools like SwissADME assess bioavailability and toxicity profiles early in drug design .

Methodological Challenges

Q. What experimental design considerations are critical for studying CH⋯N/CH⋯π interactions in this compound crystals?

- Crystallization solvents : Use low-polarity solvents (e.g., hexane/ethyl acetate) to favor π-stacking.

- Temperature gradients : Slow cooling (0.5°C/hr) enhances crystal quality for X-ray analysis.

- Substituent tuning : Electron-withdrawing groups (e.g., -Cl) strengthen CH⋯N interactions, as shown in halogenated derivatives .

Q. How can bioactivity be enhanced in this compound hybrids without increasing cytotoxicity?

- Hybridization strategies : Conjugate with quinazolinone or adamantane moieties to target multiple pathways (e.g., antimicrobial + anticancer) .

- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to reduce off-target effects .

Data Analysis and Validation

Q. What statistical approaches are recommended for analyzing dose-response relationships in cytotoxicity studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。